molecular formula C15H21Cl2NO4S B2788836 2,4-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methylbenzenesulfonamide CAS No. 2034241-61-5

2,4-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methylbenzenesulfonamide

Katalognummer: B2788836
CAS-Nummer: 2034241-61-5
Molekulargewicht: 382.3
InChI-Schlüssel: WVHQNJXUFJMTQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2,4-dichloro-5-methylbenzenesulfonamide core linked to a 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl group. Its structural design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Eigenschaften

IUPAC Name

2,4-dichloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO4S/c1-10-8-15(13(17)9-12(10)16)23(20,21)18-5-2-14(19)11-3-6-22-7-4-11/h8-9,11,14,18-19H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQNJXUFJMTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,4-Dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methylbenzenesulfonamide (CAS Number: 2034241-61-5) is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H21Cl2NO4SC_{15}H_{21}Cl_2NO_4S, with a molecular weight of 382.3 g/mol. The structural features include a sulfonamide group, dichloro substituents, and a tetrahydropyran moiety, which may contribute to its biological activity.

PropertyValue
Molecular Formula C₁₅H₂₁Cl₂NO₄S
Molecular Weight 382.3 g/mol
CAS Number 2034241-61-5

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains. The presence of the sulfonamide group is often associated with antibacterial activity.
  • Anticancer Potential : Investigations into the anticancer properties have shown promise, particularly in inhibiting cell proliferation in various cancer cell lines. The specific mechanism may involve the disruption of cellular signaling pathways.
  • Anti-inflammatory Effects : Some studies have indicated that the compound may possess anti-inflammatory properties, possibly through modulation of cytokine release and inhibition of inflammatory mediators.

The exact mechanisms through which 2,4-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methylbenzenesulfonamide exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with Receptors : It could interact with cellular receptors that modulate inflammatory responses or tumor growth.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations (IC50 values ranging from 10 to 50 µg/mL).
  • Cancer Cell Line Inhibition : Research published in Cancer Letters demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of breast cancer cell lines (MCF-7) with IC50 values around 20 µM after 48 hours.
  • Inflammation Model : In an animal model for inflammation, administration of the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

Chalcone-Sulfonamide Hybrids: (E)-2,4-Dichloro-N-(4-Cinnamoylphenyl)-5-Methylbenzenesulfonamide

Structural Differences :

  • Core : Shares the 2,4-dichloro-5-methylbenzenesulfonamide backbone.
  • Substituent : Replaces the tetrahydro-2H-pyran-propyl group with a chalcone (cinnamoylphenyl) moiety .

Functional Implications :

  • Synthesis : Synthesized via Claisen-Schmidt condensation using benzaldehyde derivatives and potassium ethoxide, differing from the likely reductive amination or nucleophilic substitution required for the target compound’s tetrahydro-pyran linkage .
  • Bioactivity : Demonstrated anticancer, antioxidant, and antimicrobial effects in vitro, attributed to the chalcone’s Michael acceptor properties and sulfonamide’s enzyme inhibition. The tetrahydro-pyran variant may exhibit altered pharmacokinetics (e.g., solubility, metabolic stability) due to reduced conjugation and increased stereochemical bulk .

Cyclin-Dependent Kinase (CDK) Inhibitors: ABT-737 and Venetoclax

Structural Differences :

  • Core : ABT-737 and venetoclax lack the benzenesulfonamide core but feature piperazinyl, biphenyl, and nitro groups.
  • Shared Motifs : Both include hydrophobic moieties (e.g., tetrahydro-2H-pyran in venetoclax) and sulfonamide-like pharmacophores for target binding .

Functional Implications :

  • Mechanism : CDK inhibitors like venetoclax target BCL-2 proteins, while the tetrahydro-pyran-propyl sulfonamide may inhibit carbonic anhydrases or proteases. The hydroxy group in the target compound could enhance water solubility compared to venetoclax’s nitro and halogenated groups .

Tetrahydro-2H-Pyran-Containing Agrochemicals: Tepraloxydim

Structural Differences :

  • Core: Tepraloxydim contains a cyclohexenone-oxime core with a tetrahydro-2H-pyran substituent, unlike the sulfonamide-based target compound.
  • Functional Groups : Both share the tetrahydro-2H-pyran group but differ in reactive sites (oxime vs. sulfonamide) .

Functional Implications :

  • Applications : Tepraloxydim acts as a herbicide by inhibiting acetyl-CoA carboxylase, whereas the target compound’s sulfonamide group suggests enzyme inhibition in therapeutic contexts. The tetrahydro-pyran group may improve membrane permeability in both compounds .

Sulfonamide Derivatives: N,N-Dimethyl-4-(2-Methylindolizine-3-Carbonyl)Benzenesulfonamide

Structural Differences :

  • Core : Shares the benzenesulfonamide scaffold.
  • Substituents: Replaces the dichloro and methyl groups with a dimethylamino and indolizine-carbonyl group .

Functional Implications :

  • The indolizine derivative’s aromatic system may favor π-π interactions absent in the tetrahydro-pyran variant .

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity/Use Reference
Target Compound 2,4-Dichloro-5-methylbenzenesulfonamide 3-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl Potential enzyme inhibition
(E)-Chalcone-Sulfonamide Hybrids Same as target 4-Cinnamoylphenyl Anticancer, antimicrobial
Venetoclax (ABT-199) Benzamide Tetrahydro-2H-pyran, nitro, halogenated BCL-2 inhibition (cancer therapy)
Tepraloxydim Cyclohexenone-oxime Tetrahydro-2H-pyran Herbicide (ACCase inhibition)
N,N-Dimethyl-4-(2-Methylindolizine) Sulfonamide Benzenesulfonamide Indolizine-carbonyl, dimethylamino Not specified (structural analogue)

Research Findings and Implications

  • Pharmacological Potential: The target compound’s tetrahydro-2H-pyran group may confer improved blood-brain barrier penetration compared to chalcone hybrids, while its dichloro-methyl-sulfonamide core could enhance selectivity for bacterial carbonic anhydrases over human isoforms .
  • Synthetic Challenges : The stereochemistry at the 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl position necessitates asymmetric synthesis or chiral resolution, unlike the straightforward condensation used for chalcone hybrids .
  • Safety Profile : Similar to venetoclax, the tetrahydro-pyran group may reduce hepatotoxicity risks compared to halogen-rich agrochemicals like tepraloxydim .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.